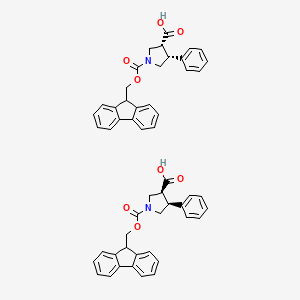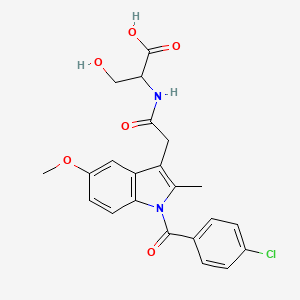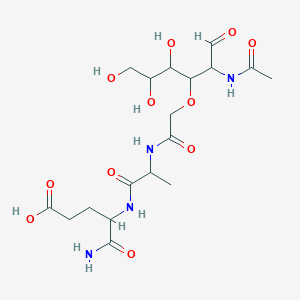
4-(4-isopropyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Isopropyl-5-(Methylthio)-4H-1,2,4-triazol-3-yl)piperidin-dihydrochlorid ist eine chemische Verbindung, die zur Klasse der Triazol-Derivate gehört. Triazole sind bekannt für ihre vielfältigen biologischen Aktivitäten und werden in der pharmazeutischen Chemie weit verbreitet eingesetzt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-(4-Isopropyl-5-(Methylthio)-4H-1,2,4-triazol-3-yl)piperidin-dihydrochlorid beinhaltet typischerweise die Bildung des Triazolrings, gefolgt von der Einführung der Piperidin-Einheit. Die Reaktionsbedingungen umfassen oft die Verwendung von Katalysatoren und spezifischen Lösungsmitteln, um die Bildung des gewünschten Produkts zu erleichtern.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung können die großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.
Analyse Chemischer Reaktionen
Reaktionstypen
4-(4-Isopropyl-5-(Methylthio)-4H-1,2,4-triazol-3-yl)piperidin-dihydrochlorid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Methylthiogruppe kann zu Sulfoxiden oder Sulfonen oxidiert werden.
Reduktion: Der Triazolring kann unter bestimmten Bedingungen reduziert werden.
Substitution: Die Piperidin-Einheit kann an nucleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid für die Oxidation, Reduktionsmittel wie Natriumborhydrid für die Reduktion und Nucleophile für Substitutionsreaktionen. Die Reaktionsbedingungen wie Temperatur und pH-Wert werden sorgfältig gesteuert, um die gewünschten Transformationen zu erreichen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation der Methylthiogruppe Sulfoxide oder Sulfone ergeben, während die nucleophile Substitution verschiedene funktionelle Gruppen in den Piperidinring einführen kann.
Wissenschaftliche Forschungsanwendungen
4-(4-Isopropyl-5-(Methylthio)-4H-1,2,4-triazol-3-yl)piperidin-dihydrochlorid hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Auf seine potenziellen biologischen Aktivitäten untersucht, wie z. B. antimikrobielle und antifungale Eigenschaften.
Medizin: Auf seine potenziellen therapeutischen Anwendungen untersucht, z. B. als Medikamentenkandidat für verschiedene Krankheiten.
Industrie: Bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 4-(4-Isopropyl-5-(Methylthio)-4H-1,2,4-triazol-3-yl)piperidin-dihydrochlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Der Triazolring kann mit Enzymen und Rezeptoren interagieren und deren Aktivität modulieren. Die Piperidin-Einheit kann die Bindungsaffinität und Selektivität der Verbindung für ihre Zielstrukturen verbessern. Die genauen molekularen Signalwege, die beteiligt sind, hängen vom spezifischen biologischen Kontext ab, in dem die Verbindung untersucht wird.
Wirkmechanismus
The mechanism of action of 4-(4-isopropyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The piperidine moiety can enhance the compound’s binding affinity and selectivity for its targets. The exact molecular pathways involved depend on the specific biological context in which the compound is studied.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-Isopropyl-5-Pyrimidinborsäure
- 4-Isopropyl-5-Propyloctan
- 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidin
Einzigartigkeit
4-(4-Isopropyl-5-(Methylthio)-4H-1,2,4-triazol-3-yl)piperidin-dihydrochlorid ist aufgrund seiner spezifischen Kombination aus Triazol- und Piperidin-Einheiten einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für verschiedene wissenschaftliche Forschungsanwendungen.
Eigenschaften
Molekularformel |
C11H22Cl2N4S |
|---|---|
Molekulargewicht |
313.3 g/mol |
IUPAC-Name |
4-(5-methylsulfanyl-4-propan-2-yl-1,2,4-triazol-3-yl)piperidine;dihydrochloride |
InChI |
InChI=1S/C11H20N4S.2ClH/c1-8(2)15-10(13-14-11(15)16-3)9-4-6-12-7-5-9;;/h8-9,12H,4-7H2,1-3H3;2*1H |
InChI-Schlüssel |
OUJFWMMFXALCCU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C(=NN=C1SC)C2CCNCC2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


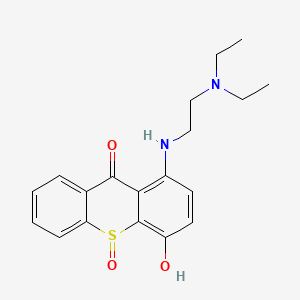
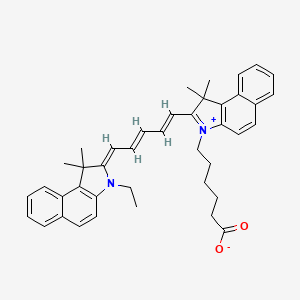
![2-[(E)-[(8S,9S,10R,11S,13R,14S,17S)-13-formyl-11-hydroxy-17-(2-hydroxyacetyl)-10-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]oxyacetic acid](/img/structure/B12295626.png)
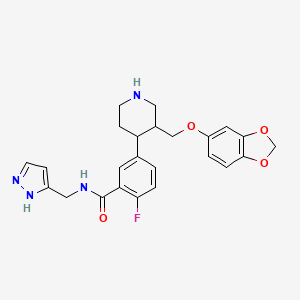

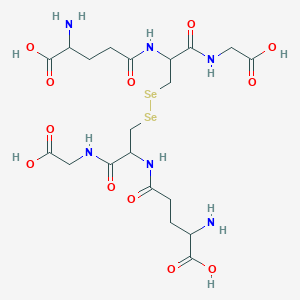
![6,7,9,11-tetrahydroxy-4-methoxy-9-[2-[(4-methoxyphenyl)-diphenylmethoxy]acetyl]-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12295650.png)
